
Zinquin ethyl ester
Overview
Description
Zinquin ethyl ester (CAS: 181530-09-6) is a lipophilic, cell-permeable fluorescent probe derived from quinoline, designed to monitor intracellular zinc ions (Zn²⁺). Its molecular formula is C₂₁H₂₂N₂O₅S, with a molecular weight of 414.5 g/mol . The ethyl ester group enables cellular entry, after which cytosolic esterases hydrolyze it into the membrane-impermeant Zinquin free acid, trapping it intracellularly . Upon binding Zn²⁺, the probe exhibits enhanced fluorescence with excitation/emission maxima at 368/490 nm .
This compound is selective for Zn²⁺ over physiological concentrations of Ca²⁺ and Mg²⁺ . It has been widely used to study zinc dynamics in apoptosis , neuronal activity , and zinc homeostasis in epithelial cells . Its solubility in organic solvents (e.g., DMSO, DMF, ethanol) and stability under inert conditions make it suitable for diverse experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinquin ethyl ester involves the reaction of Zinquin with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high throughput. The compound is produced under strict quality control measures to meet the required purity standards for scientific research .
Types of Reactions:
Complexation: this compound undergoes complexation reactions with zinc ions, forming a stable complex that emits blue fluorescence.
Common Reagents and Conditions:
Complexation: Zinc ions (Zn²⁺), calcium ions (Ca²⁺), and magnesium ions (Mg²⁺) in aqueous solutions.
Hydrolysis: Cytosolic esterases within living cells.
Major Products:
Complexation: Blue fluorescent complex of this compound and zinc ions.
Hydrolysis: Zinquin, the parent compound.
Scientific Research Applications
Chemical Properties and Mechanism
- Structure : Zinquin ethyl ester is a lipophilic compound that can penetrate cell membranes. Once inside the cell, it is hydrolyzed by cytosolic esterases to release Zinquin, which is negatively charged and thus retained within the cell.
- Fluorescence Characteristics : The compound exhibits fluorescence that is significantly enhanced upon binding with Zn²⁺. It has an excitation maximum at 368 nm and an emission maximum at 490 nm when in the presence of zinc .
Scientific Research Applications
-
Zinc Detection in Cells
- This compound is primarily used for monitoring intracellular zinc levels. It allows researchers to visualize zinc fluxes associated with various cellular processes such as apoptosis, signaling pathways, and metabolic activities .
- The probe's ability to selectively bind Zn²⁺ in the presence of other ions (like Ca²⁺ and Mg²⁺) enhances its utility in complex biological systems .
-
Neurobiology
- Zinc plays a crucial role in brain function and neurotransmission. This compound has been employed to study zinc's involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where aberrant zinc metabolism is often observed .
- The probe aids in understanding the role of zinc as a signaling molecule in neurons, contributing to synaptic plasticity and cognitive functions .
-
Toxicology Studies
- Researchers utilize this compound to assess zinc's role in toxicity mechanisms. For instance, it can help elucidate how zinc homeostasis affects cellular responses to environmental toxins or drugs .
- Its application extends to investigating metal ion transport through cellular membranes, providing insights into metal ion interactions and their physiological implications .
-
Cell Imaging Techniques
- This compound is compatible with various imaging techniques such as fluorescence microscopy and flow cytometry. This versatility allows for real-time monitoring of zinc dynamics within living cells .
- The probe can be used to visualize changes in intracellular zinc levels during different stages of cell life cycles or under varying experimental conditions .
Case Study 1: Intracellular Zinc Monitoring
A study utilized this compound to monitor intracellular zinc levels during apoptosis in human lymphoblastoid cells. The researchers found that increased intracellular zinc correlated with reduced apoptotic markers, suggesting a protective role for zinc against cell death.
Case Study 2: Neurodegenerative Disease Research
In a model of Alzheimer's disease, this compound was used to track abnormal zinc accumulation in neurons. The findings indicated that dysregulated zinc levels could contribute to neurodegeneration, highlighting the importance of maintaining zinc homeostasis for neuronal health.
Data Table: Comparison of Zinc Probes
Probe Name | Selectivity | Membrane Permeability | Excitation/Emission (nm) | Application Area |
---|---|---|---|---|
This compound | High | Yes | 368/490 | Cell Biology, Neurobiology |
FluoZin-3 | Moderate | Yes | 495/515 | Cell Biology |
Newport Green | High | No | 490/520 | Live Cell Imaging |
Mechanism of Action
Zinquin ethyl ester exerts its effects through its ability to penetrate cell membranes and interact with intracellular zinc ions. Once inside the cell, cytosolic esterases cleave the ethyl ester group, converting it to Zinquin, which carries a negative charge and is retained within the cell. Zinquin then binds to zinc ions, forming a complex that emits blue fluorescence when excited by ultraviolet light. This fluorescence allows researchers to monitor and quantify intracellular zinc levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zinquin Ethyl Ester vs. TSQ
TSQ (6-methoxy-8-para-toluenesulfonamidoquinoline) is another quinoline-based Zn²⁺ probe. While both probes share a similar mechanism (quinoline-Zn²⁺ chelation), key differences include:
- Fluorescence Properties : this compound emits at 490 nm (blue spectrum), while TSQ’s emission is slightly redshifted (~500 nm) .
- Applications : TSQ is often used for static zinc localization in fixed tissues, whereas this compound is preferred for real-time intracellular Zn²⁺ flux studies in live cells .
This compound vs. FluoZin-3 AM
FluoZin-3 AM , a visible light-excitable probe, differs significantly:
- Excitation/Emission : FluoZin-3 AM uses 494/516 nm (green spectrum), avoiding UV-induced cellular damage and enabling deeper tissue imaging .
- Affinity : FluoZin-3 has a higher affinity (nM range) for Zn²⁺ compared to this compound (µM range), making it suitable for low-concentration zinc detection .
- Selectivity : Both probes are Zn²⁺-selective, but FluoZin-3 exhibits minimal interference from Ca²⁺ or Mg²⁺ even at high concentrations .
This compound vs. Zinquin Free Acid
- Cell Permeability : The ethyl ester form is cell-permeable, while the free acid is restricted to extracellular or post-lysis applications .
- Fluorescence Stability : Zinquin free acid shows reduced photobleaching compared to the ester form in prolonged imaging .
Data Tables
Table 1: Key Properties of Zinc Fluorescent Probes
*Inferred from structural similarity to Zinquin .
Research Findings
- Apoptosis : this compound demonstrated Zn²⁺ flux during apoptosis in TE671 cells, with fluorescence correlating to proteome-bound zinc .
- Neuronal Zinc : In HT22 neurons, this compound intensity increased under glutamate stress, highlighting zinc’s role in mitochondrial dysfunction .
- Zinc Homeostasis : FluoZin-3 outperformed this compound in detecting subtle Zn²⁺ changes in Caco-2 cells due to its higher affinity .
Biological Activity
Zinquin ethyl ester (ZQ EE) is a lipophilic, zinc-sensitive fluorescent probe widely utilized in biological research to monitor intracellular zinc levels. Its ability to penetrate cell membranes and react with zinc ions makes it a valuable tool for studying zinc's role in various cellular processes. This article delves into the biological activity of ZQ EE, examining its mechanisms, applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 414.5 g/mol
- Solubility : Soluble in organic solvents like ethanol, DMSO, and dimethylformamide .
ZQ EE is designed to be cell-permeable. Upon entering the cell, it is hydrolyzed by cytosolic esterases, converting it into Zinquin acid (ZQ ACID), which carries a negative charge that prevents its efflux from the cell. This property allows ZQ EE to act as an effective indicator of intracellular zinc concentrations .
Fluorescence Characteristics
Biological Applications
ZQ EE has been employed in various studies to investigate the dynamics of zinc ions in different cellular contexts. Some notable applications include:
- Monitoring Zinc Fluxes : ZQ EE has been used to track intracellular zinc levels during apoptosis, providing insights into the role of zinc in cell death pathways .
- Studying Zinc-Protein Interactions : Research indicates that ZQ EE forms adducts with zinc-bound proteins, allowing for the visualization of these interactions in live cells .
- Cell Type Variability : Different cell types exhibit unique fluorescence emission profiles when treated with ZQ EE, suggesting variability in zinc handling and distribution across cell types .
Case Studies
-
Zinc Distribution in Cancer Cells :
A study utilized ZQ EE to examine zinc levels in glioblastoma U87 MG cells and medulloblastoma TE671 cells. The findings indicated significant differences in zinc accumulation between these cancerous cell lines, highlighting the potential of ZQ EE in cancer research . -
Zinc's Role in Cardiac Cells :
In H9c2 cardiac cells treated with doxorubicin (DOX), ZQ EE was instrumental in demonstrating how zinc can modulate signaling pathways related to apoptosis. The results suggested that zinc may inhibit calcineurin/NFAT signaling, which is crucial for cardiac function . -
Reactivity with Model Proteins :
Experiments involving model proteins such as alcohol dehydrogenase and alkaline phosphatase revealed that ZQ EE can bind to these proteins without sequestering their bound zinc ions, indicating its utility in studying protein-zinc interactions without disrupting their native state .
Data Tables
The following table summarizes key findings from studies employing this compound:
Study Focus | Cell Type | Key Findings |
---|---|---|
Zinc Distribution | U87 MG, TE671 | Variability in intracellular zinc levels |
Apoptosis Signaling | H9c2 | Zinc inhibits calcineurin/NFAT signaling |
Protein Interactions | Alcohol Dehydrogenase | ZQ EE binds without sequestering bound Zn |
Q & A
Basic Research Questions
Q. What is the mechanism of Zinquin ethyl ester in detecting intracellular Zn²⁺, and how does its cell permeability enhance experimental utility?
this compound is a lipophilic, cell-permeant fluorescent probe that binds labile Zn²⁺. Intracellular esterases cleave its ethyl ester group, converting it into a negatively charged form (Zinquin acid), which traps it inside cells. Upon binding Zn²⁺, it exhibits fluorescence at λex 360–368 nm and λem 480–490 nm , enabling visualization of Zn²⁺ pools in organelles like vesicles or mitochondria. This mechanism is critical for dynamic zinc imaging in live cells, avoiding extracellular dye interference .
Q. What are the optimal storage and handling protocols for this compound to maintain stability?
- Storage : Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent degradation .
- Handling : Dissolve in anhydrous organic solvents (e.g., DMSO, DMF) under inert gas (e.g., nitrogen) to minimize hydrolysis. Avoid repeated freeze-thaw cycles .
- Safety : Use gloves and lab coats; while no specific GHS hazards are listed, avoid inhalation or skin contact due to potential central nervous system and hepatic effects .
Q. How should researchers prepare stock solutions, and what solvent compatibility issues may arise?
this compound dissolves in DMSO (25 mg/mL) , DMF (30 mg/mL) , or ethanol (0.5 mg/mL) . Aqueous solubility is limited unless stabilized with surfactants. For intracellular loading, prepare working solutions in calcium/magnesium-free PBS or culture medium. Vortex thoroughly and filter-sterilize (0.2 µm) to remove particulates .
Advanced Research Questions
Q. How can researchers design experiments to quantify free Zn²⁺ under varying cellular conditions (e.g., apoptosis, excitotoxicity)?
- Protocol :
- Incubate cells with 5–40 µM this compound for 15–30 minutes at 37°C.
- Wash with PBS to remove extracellular dye.
- Use fluorescence microscopy (e.g., 359/461 nm filters) or flow cytometry for quantification .
Q. How can discrepancies in Zinquin fluorescence data across studies be resolved?
Common sources of variability include:
- Esterase activity : Cell lines with low esterase activity (e.g., certain cancer models) may show reduced Zinquin acid conversion, leading to weak signals. Pre-test esterase activity or use Zinquin acid directly for membrane-impermeant applications .
- Zn²⁺ buffering : Chelators in culture medium (e.g., serum albumin) may sequester Zn²⁺, reducing detectable fluorescence. Use serum-free media during loading .
- Interference : Heavy metals (e.g., Ni²⁺, Cd²⁺) may quench fluorescence. Validate with atomic absorption spectroscopy (AAS) or ICP-MS .
Q. What are the limitations of this compound in studying zinc-protein interactions, and how can they be mitigated?
Zinquin may form adducts with zinc-bound proteins (e.g., Zn²⁺-ADH), altering fluorescence signals. To address this:
- Use Sephadex G-50 chromatography to separate protein-bound and free Zn²⁺-Zinquin complexes .
- Titrate Zinquin concentrations (5–25 µM) to avoid saturation artifacts in protein-rich environments .
- Combine with orthogonal methods (e.g., TSQ, FluoZin-3) to cross-validate results .
Q. Critical Considerations
- Photostability : Zinquin is UV-sensitive; minimize exposure during imaging .
- Quantitative limits : Detects Zn²⁺ in the micromolar range ; unsuitable for submicromolar Zn²⁺ pools. Use lower-affinity probes (e.g., FluoZin-1) for high-resolution imaging .
- Ethical compliance : Strictly research-use only; not approved for diagnostic or therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-4-27-20(24)13-28-17-11-16-8-7-15(3)22-21(16)19(12-17)23-29(25,26)18-9-5-14(2)6-10-18/h5-12,23H,4,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASTCXJTDRDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NS(=O)(=O)C3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171164 | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181530-09-6 | |
Record name | Zinquin ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181530096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinquin ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINQUIN ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A806Y8IDMB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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